1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}imidazolidin-2-one
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Overview
Description
1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}imidazolidin-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a brominated chromen-2-one moiety, a phenoxyacetyl group, and an imidazolidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the bromination of 3-acetyl-2H-chromen-2-one to yield 6-bromo-3-acetyl-2H-chromen-2-one . This intermediate is then reacted with 4-hydroxyphenylacetic acid in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) to form the phenoxyacetyl derivative . Finally, the imidazolidin-2-one ring is introduced through a cyclization reaction with ethylenediamine under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and coupling reactions, as well as the implementation of efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives under the influence of strong oxidizing agents.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: De-brominated chromen-2-one derivatives.
Substitution: Azido or thiol-substituted chromen-2-one derivatives.
Scientific Research Applications
1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}imidazolidin-2-one has been explored for various scientific research applications:
Medicinal Chemistry: Potential anticancer and antimicrobial agent due to its ability to interact with biological macromolecules.
Biological Studies: Used as a probe to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}imidazolidin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The brominated chromen-2-one moiety can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition . Additionally, the phenoxyacetyl group can enhance the compound’s binding affinity to certain receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(E)-1-{[1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]thiosemicarbazide: Shares the brominated chromen-2-one core but differs in the presence of a thiosemicarbazide group.
N’-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]isonicotinohydrazide: Contains a hydrazide group instead of the imidazolidin-2-one ring.
Uniqueness
1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}imidazolidin-2-one is unique due to its combination of a brominated chromen-2-one moiety, a phenoxyacetyl group, and an imidazolidin-2-one ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H15BrN2O5 |
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Molecular Weight |
443.2 g/mol |
IUPAC Name |
1-[2-[4-(6-bromo-2-oxochromen-3-yl)phenoxy]acetyl]imidazolidin-2-one |
InChI |
InChI=1S/C20H15BrN2O5/c21-14-3-6-17-13(9-14)10-16(19(25)28-17)12-1-4-15(5-2-12)27-11-18(24)23-8-7-22-20(23)26/h1-6,9-10H,7-8,11H2,(H,22,26) |
InChI Key |
FHZMNKVVGBLJCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)COC2=CC=C(C=C2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Origin of Product |
United States |
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